3,4-DIFLUORO-N~1~-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
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Overview
Description
3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide is a chemical compound with a complex structure that includes fluorine, pyrimidine, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and benzenesulfonamide precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often includes binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-N-[1-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzamide
- 3,4-Difluoro-N-[1-(2-pyridinyl)ethyl]benzenesulfonamide
Uniqueness
3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide is unique due to its specific combination of fluorine, pyrimidine, and benzenesulfonamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
3,4-difluoro-N-pyrimidin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2S/c11-8-3-2-7(6-9(8)12)18(16,17)15-10-13-4-1-5-14-10/h1-6H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFYNOJGNQFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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